benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate
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Overview
Description
Benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate is a chiral compound with significant applications in various fields of chemistry and pharmaceuticals. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate typically involves the use of L-glutamic acid as a starting material. The process begins with the esterification of L-glutamic acid in the presence of an acidic reagent. This is followed by successive reactions with 2-haloacetate and an N-protecting agent under basic conditions to obtain an intermediate compound. This intermediate undergoes intramolecular condensation under the action of a strong base to form the desired piperidine derivative .
Industrial Production Methods
Industrial production of this compound often employs environmentally friendly methods to ensure sustainability. The use of green chemistry principles, such as minimizing waste and using non-toxic reagents, is emphasized in the large-scale synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
Benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted piperidine derivatives, which have applications in pharmaceuticals and organic synthesis .
Scientific Research Applications
Benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological disorders.
Mechanism of Action
The mechanism of action of benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity and alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate oxalate
- Benzyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate
Uniqueness
Benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Compared to similar compounds, it exhibits higher selectivity and potency in its interactions with molecular targets, making it a valuable compound in pharmaceutical research and development .
Properties
IUPAC Name |
benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-7-8-13(15)9-16(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3/t11-,13+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKAMUJIXBCKIH-WCQYABFASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)OCC2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](CN1C(=O)OCC2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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